5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol
Overview
Description
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol is a type of polyurethane polymer formed by the reaction of polypropylene glycol and isophorone diisocyanate. Polyurethanes are a versatile class of polymers widely used in various applications due to their excellent mechanical properties, chemical resistance, and flexibility. The combination of polypropylene glycol and isophorone diisocyanate results in a polymer with unique properties suitable for specific industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of polypropylene glycol, isophorone diisocyanate polymer involves the polyaddition reaction between polypropylene glycol and isophorone diisocyanate. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, to enhance the reaction rate and efficiency. The reaction conditions, including temperature and reactant concentrations, are carefully controlled to achieve the desired polymer properties .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where polypropylene glycol and isophorone diisocyanate are mixed under controlled conditions. The reaction mixture is often heated to a specific temperature to facilitate the polyaddition reaction. The resulting polymer is then purified and processed into various forms, such as foams, coatings, and elastomers, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions: 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol primarily undergoes polyaddition reactions during its synthesis. it can also participate in other chemical reactions, such as crosslinking and degradation.
Common Reagents and Conditions:
Crosslinking: The polymer can be crosslinked using additional diisocyanates or polyols, resulting in a network structure with enhanced mechanical properties.
Degradation: The polymer can undergo thermal degradation at elevated temperatures, leading to the breakdown of the polymer chains.
Major Products Formed:
Crosslinking: Crosslinked polyurethanes with improved mechanical strength and chemical resistance.
Degradation: Degradation products may include smaller oligomers, isocyanates, and polyols.
Scientific Research Applications
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of polypropylene glycol, isophorone diisocyanate polymer involves the formation of urethane linkages through the reaction of isocyanate groups with hydroxyl groups. This polyaddition reaction results in a polymer network with unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the isocyanate and hydroxyl functional groups, which react to form urethane bonds .
Comparison with Similar Compounds
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol can be compared with other similar polyurethane polymers:
Polyethylene glycol, isophorone diisocyanate polymer: Similar in structure but uses polyethylene glycol instead of polypropylene glycol, resulting in different mechanical and chemical properties.
Polypropylene glycol, toluene diisocyanate polymer: Uses toluene diisocyanate instead of isophorone diisocyanate, leading to variations in the polymer’s flexibility and chemical resistance.
Polypropylene glycol, hexamethylene diisocyanate polymer: Incorporates hexamethylene diisocyanate, which affects the polymer’s thermal stability and mechanical properties.
Uniqueness: The use of isophorone diisocyanate in the polymer provides unique properties such as enhanced chemical resistance and mechanical strength, making it suitable for specific applications where these characteristics are essential .
Properties
IUPAC Name |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.C3H8O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;4-2-1-3-5/h10H,4-7H2,1-3H3;4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQJGIVHZAPZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945388 | |
Record name | Propane-1,3-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39323-37-0, 227099-98-1 | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, polymer with 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane-1,3-diol--5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-, polymer with 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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